molecular formula C11H17NO3 B3108593 tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 167081-32-5

tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3108593
CAS No.: 167081-32-5
M. Wt: 211.26 g/mol
InChI Key: JGKYCLQDFDRUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 167081-32-5) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . It features a norbornane-like framework with a lactam (2-aza) ring, a tert-butoxycarbonyl (Boc) protecting group, and a ketone (3-oxo) substituent. This compound is synthesized via reaction of the parent azabicycloheptane with di-tert-butyldicarbonate (Boc₂O) in the presence of NEt₃ and DMAP, followed by purification using thin-layer chromatography (TLC) . It serves as a critical intermediate in pharmaceutical research, particularly for constructing conformationally restricted scaffolds in drug discovery .

Properties

IUPAC Name

tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKYCLQDFDRUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173039
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-32-5
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167081-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a bicyclic lactam with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are valuable in chemical research .

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting neurological conditions due to its ability to interact with specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biological pathways, making it a valuable tool in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Oxo-Group Variation

tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2)
  • Molecular Formula: C₁₁H₁₇NO₃ (identical to the 3-oxo variant).
  • Key Difference : The oxo group is positioned at C5 instead of C3.
  • Applications : Similar use as a building block in medicinal chemistry, but the altered oxo position may influence reactivity in ring-opening or functionalization reactions. Available commercially from suppliers like American Elements .
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-04-0)
  • A less common isomer with the oxo group at C5. Limited data suggest its role in specialized synthetic pathways, such as peptide lactamization .

Functional Group Derivatives

tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-59-2)
  • Key Feature : Hydroxyl (-OH) substituent at C6 instead of a ketone.
  • Implications : Enhanced polarity and hydrogen-bonding capacity, making it suitable for prodrug synthesis or as a precursor for further oxidation. Stereochemical variants (e.g., (1R,4S,6R)- and (1S,4R,6S)-) are documented, with purity up to 98% .
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1290539-90-0)
  • Key Feature: Amino (-NH₂) group at C5.
  • Applications: Potential use in covalent inhibitor design or as a ligand for metal-catalyzed reactions. The Boc group facilitates selective deprotection for downstream functionalization .

Heteroatom-Modified Analogs

tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Key Feature : Oxygen atom replaces nitrogen in the 2-aza ring (2-oxa-5-aza).
  • Structural Data: Crystallizes in space group P₂₁ with lattice parameters a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, β = 100.013°. The lactone structure (due to the oxa ring) influences its stability and solubility compared to purely nitrogenous analogs .
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7)
  • Key Feature : Smaller bicyclo[2.1.1]hexane framework.

Diazabicyclo Derivatives

tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 617714-22-4)
  • Key Feature : Additional nitrogen at C5 (2,5-diaza).
  • Applications : Serves as a bifunctional scaffold for multivalent interactions in protease inhibitors or kinase modulators .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents/Features Key Applications References
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 167081-32-5 C₁₁H₁₇NO₃ 3-oxo, Boc-protected Heterocyclic building block
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 C₁₁H₁₇NO₃ 5-oxo Medicinal chemistry intermediate
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 207405-59-2 C₁₁H₁₇NO₃ 6-hydroxy Prodrug synthesis
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate N/A C₁₀H₁₅NO₄ 3-oxo, 2-oxa-5-aza Lactone-based scaffolds
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 617714-22-4 C₁₀H₁₇N₂O₂ 2,5-diaza Protease inhibitor design

Biological Activity

Chemical Identity and Properties

tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of 211.26 g/mol. It is classified under CAS number 693245-53-3 and is known for its potential biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
CAS Number 693245-53-3
Purity 97%

The biological activity of this compound has been linked to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds with similar bicyclic structures can act as inhibitors or modulators of enzyme activity, particularly in the context of lipases and other serine hydrolases, which play crucial roles in lipid metabolism and signaling pathways .

Pharmacological Applications

  • Antimicrobial Activity :
    • Studies have shown that related compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial strains.
  • Cytotoxic Effects :
    • Preliminary investigations have indicated potential cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Neuroprotective Properties :
    • The compound may also show neuroprotective effects, similar to other azabicyclic compounds that have been studied for their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Case Studies

Several case studies have highlighted the promising biological activities of this compound:

  • Study on Lipase Inhibition : A study examining the inhibition of microbial lipases by azabicyclic carboxylates demonstrated that these compounds could effectively reduce lipase activity by binding to the active site, thereby preventing substrate hydrolysis .
  • Anticancer Screening : In vitro assays conducted on various cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, exploring its pharmacological properties:

Study ReferenceFindings
Characterization of chemical properties and purity
Evaluation of enzyme inhibition profiles
Cytotoxicity assays against cancer cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how is yield optimized?

  • The compound is synthesized via lactone formation or bicyclic amine functionalization. For example, a lactone derivative can be prepared by reacting a bicyclic amine with di-tert-butyldicarbonate in the presence of NEt₃ and DMAP in CH₂Cl₂, followed by purification via column chromatography . Yield optimization involves controlling reaction time, stoichiometry, and catalyst selection (e.g., DMAP enhances acylation efficiency).

Q. How is the crystal structure of this compound determined, and what parameters are critical for X-ray diffraction analysis?

  • Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) is used. Key parameters include unit cell dimensions (e.g., a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, β = 100.013°), space group (P2₁), and refinement metrics (R₁ = 0.052, wR₂ = 0.102). Data collection with a KappaCCD area detector and SHELXL software for refinement ensures accuracy .

Q. What spectroscopic methods are used to confirm the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, ¹H NMR in DMSO-d₆ resolves bicyclic proton environments (δ 1.33–8.16 ppm), while HRMS confirms molecular weight (e.g., m/z 211.26 for C₁₁H₁₇NO₃) .

Advanced Research Questions

Q. How are stereochemical challenges addressed in synthesizing enantiopure derivatives of this bicyclic compound?

  • Chiral resolution via diastereomeric salt formation or asymmetric catalysis is employed. For instance, enantiopure tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives are synthesized using enantioselective hydrogenation or enzymatic resolution, confirmed by chiral HPLC .

Q. What strategies enable functionalization at specific positions of the bicyclic framework without ring distortion?

  • Regioselective functionalization is achieved through protecting group strategies. For example, tert-butyl 3-(isothiocyanatomethyl) derivatives are synthesized via DCC-mediated coupling with CS₂, preserving the bicyclic core . Microwave-assisted reactions can enhance selectivity for C-5 or C-6 positions .

Q. How can discrepancies in crystallographic data (e.g., R-factor variations) be resolved during refinement?

  • Discrepancies arise from data-to-parameter ratios or twinning. Using SHELXL with robust restraints for thermal parameters and iterative refinement cycles improves convergence. High-resolution data (≤1.0 Å) and TWINLAW commands in SHELX address twinning issues .

Q. What methodologies are used to synthesize bioactive derivatives while maintaining bicyclic core stability?

  • Late-stage diversification via cross-coupling (e.g., Suzuki-Miyaura) or click chemistry is applied. For example, tert-butyl 5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is synthesized via nitro-group substitution, monitored by LC-MS for intermediate stability .

Q. How do reaction conditions (solvent, temperature) influence the stability of intermediates during multi-step syntheses?

  • Polar aprotic solvents (e.g., CHCl₃, THF) stabilize intermediates at low temperatures (−10°C to 25°C). For example, LiAlH₄ reduction of lactams in THF at reflux (66°C) requires strict anhydrous conditions to prevent decomposition .

Methodological Considerations

  • Data Contradiction Analysis : Compare SC-XRD results with computational models (DFT-optimized geometries) to validate bond lengths/angles. Discrepancies >0.02 Å may indicate disorder .
  • Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for high-yield, scalable syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.